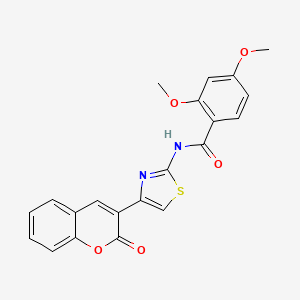

![molecular formula C13H23Cl2N3O B2383805 (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride CAS No. 1423040-79-2](/img/structure/B2383805.png)

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

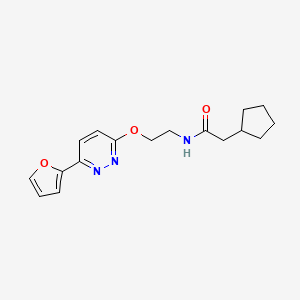

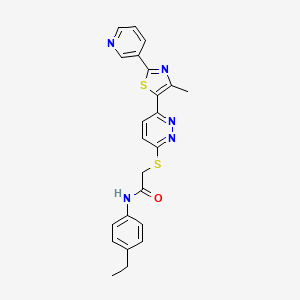

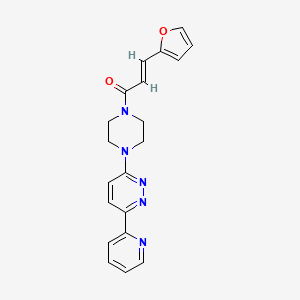

The compound “(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride”, there are studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of novel 2-(Pyridin-2-yl) Pyrimidine derivatives . Another study mentions the production of Schiff bases complexes of 3-(2-benzoylhydrazono)-N-(pyridin-2-yl)butanamide using a ball milling technique .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, specific physical and chemical properties for “(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride” are not available in the current resources .Scientific Research Applications

- N-(Pyridin-2-yl)amides and imidazo[1,2-a]pyridines are pharmacophores with significant biological and therapeutic value . Researchers have explored their potential as drug candidates due to their diverse medicinal applications. This compound could serve as a starting point for designing novel drugs targeting specific diseases.

- The compound can be synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions. Notably, N-(pyridin-2-yl)amides are formed via C–C bond cleavage promoted by I2 and TBHP , providing a mild and metal-free route. Additionally, 3-bromoimidazopyridines can be obtained via one-pot tandem cyclization/bromination, further expanding their versatility .

- Investigating the photophysical behavior of related organic molecules, such as 3-(pyridin-2-yl)triimidazotriazine , can provide insights into their optical properties, fluorescence, and phosphorescence. Understanding these characteristics is crucial for applications in materials science and optoelectronics .

- Researchers have synthesized derivatives of this compound and evaluated their activity against a panel of protein kinases. These studies contribute to our understanding of its potential as a scaffold for drug design .

- The compound can participate in Diels–Alder reactions , leading to the formation of novel structures. For instance, a reaction with Benzyl 1,2,3-triazine-5-carboxylate resulted in the corresponding compound, which can serve as an intermediate for further transformations .

- Developing convenient synthetic methods to access structures like (2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride is meaningful. Researchers continue to explore alternative substrates and innovative approaches for constructing amide bonds directly, including C–C bond cleavage strategies .

Medicinal Chemistry and Drug Development

Chemodivergent Synthesis

Photophysical Behavior Studies

Synthesis of Novel Derivatives

Diels–Alder Reactions

Organic Synthesis and Methodology Development

Mechanism of Action

Target of Action

Similar compounds have been found to interact with protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death.

Mode of Action

It’s known that compounds with similar structures can inhibit protein kinases . They do this by binding to the kinase, which can prevent the kinase from adding a phosphate group to other proteins, a process known as phosphorylation. This can alter the function of the phosphorylated proteins and lead to changes in cell behavior.

Pharmacokinetics

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-(2-pyridin-4-ylethyl)butanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O.2ClH/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11;;/h4-5,7-8,10,12H,6,9,14H2,1-3H3;2*1H/t12-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRWHNSCNLZZAO-LTCKWSDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CCC1=CC=NC=C1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

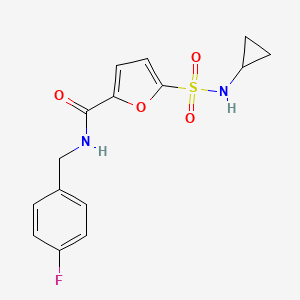

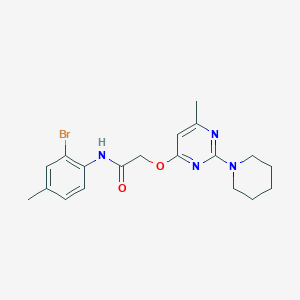

![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)

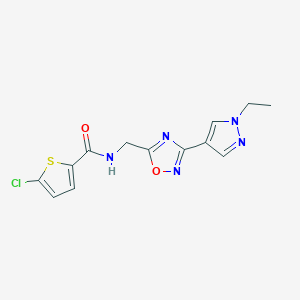

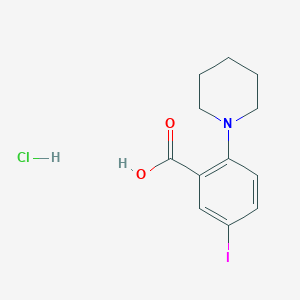

![4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2383730.png)

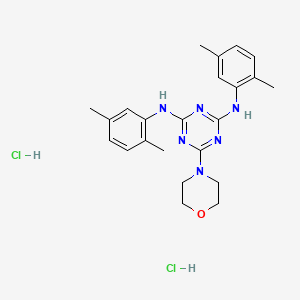

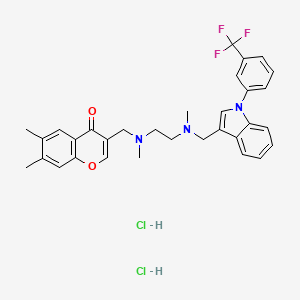

![N-(4-fluorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2383739.png)

![5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383745.png)